

The Pharmacological Profile of Ketocaine: A Technical Whitepaper

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Compound of Interest

Compound Name: Ketocaine

Cat. No.: B1673602

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Disclaimer: Information regarding **Ketocaine** (also known as Vericaina, Astra 2358, A-2358, and Rec 7-0518) in publicly accessible scientific literature is limited. This document provides a comprehensive overview based on available data. Quantitative values for binding affinities and detailed pharmacokinetic parameters are largely unavailable. The experimental protocols and signaling pathways described are representative of the drug class, as specific details for **Ketocaine** are not extensively documented.

Introduction

Ketocaine is a topically applied local anesthetic belonging to the butyrophenone class of compounds. It is utilized for its analgesic properties in various localized conditions, including hemorrhoids and anal fissures. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the generation and propagation of pain signals.

Physicochemical Properties

A summary of the known physicochemical properties of **Ketocaine** is presented in Table 1. A predicted pKa of 9.75 suggests that at physiological pH, a significant portion of **Ketocaine** exists in its ionized form.^[1]

Property	Value	Source
Chemical Name	1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one	PubChem[2]
Synonyms	Vericaina, Astra 2358, A-2358, Rec 7-0518, Cetocaina, Chetocaina	Guidechem[1], PubChem[2]
Molecular Formula	C18H29NO2	PubChem[2]
Molecular Weight	291.43 g/mol	PubChem
Predicted pKa	9.75 ± 0.28	Guidechem
XLogP3-AA	4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem

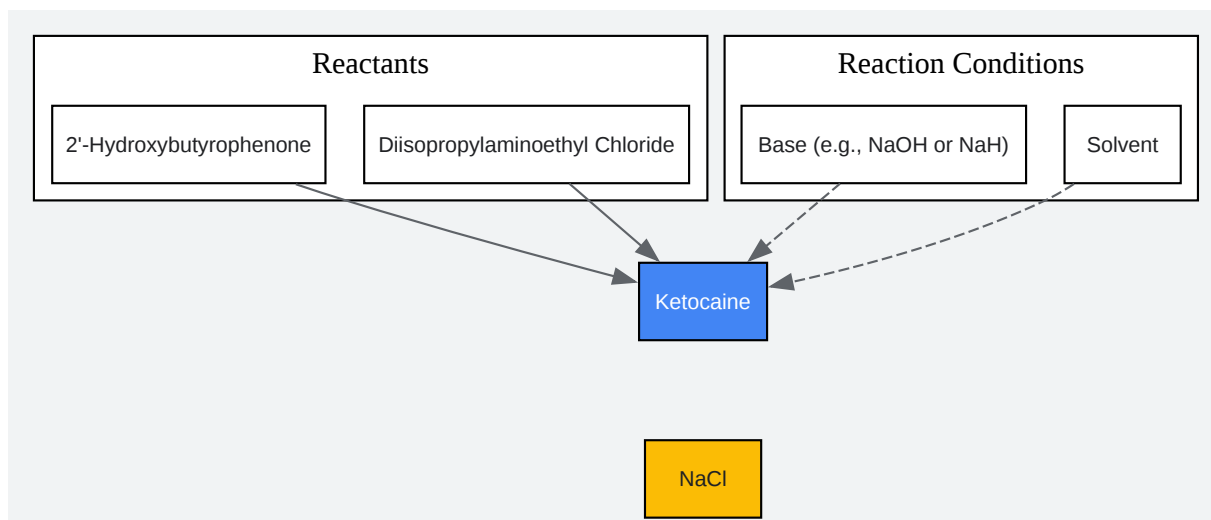
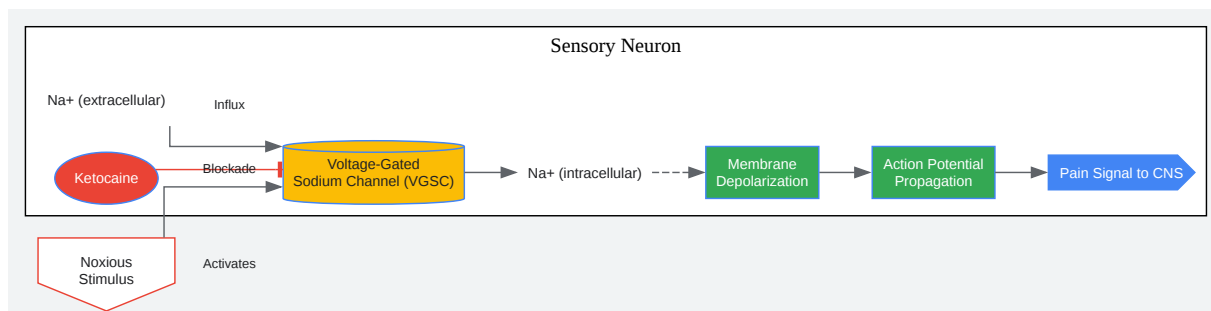
Pharmacodynamics

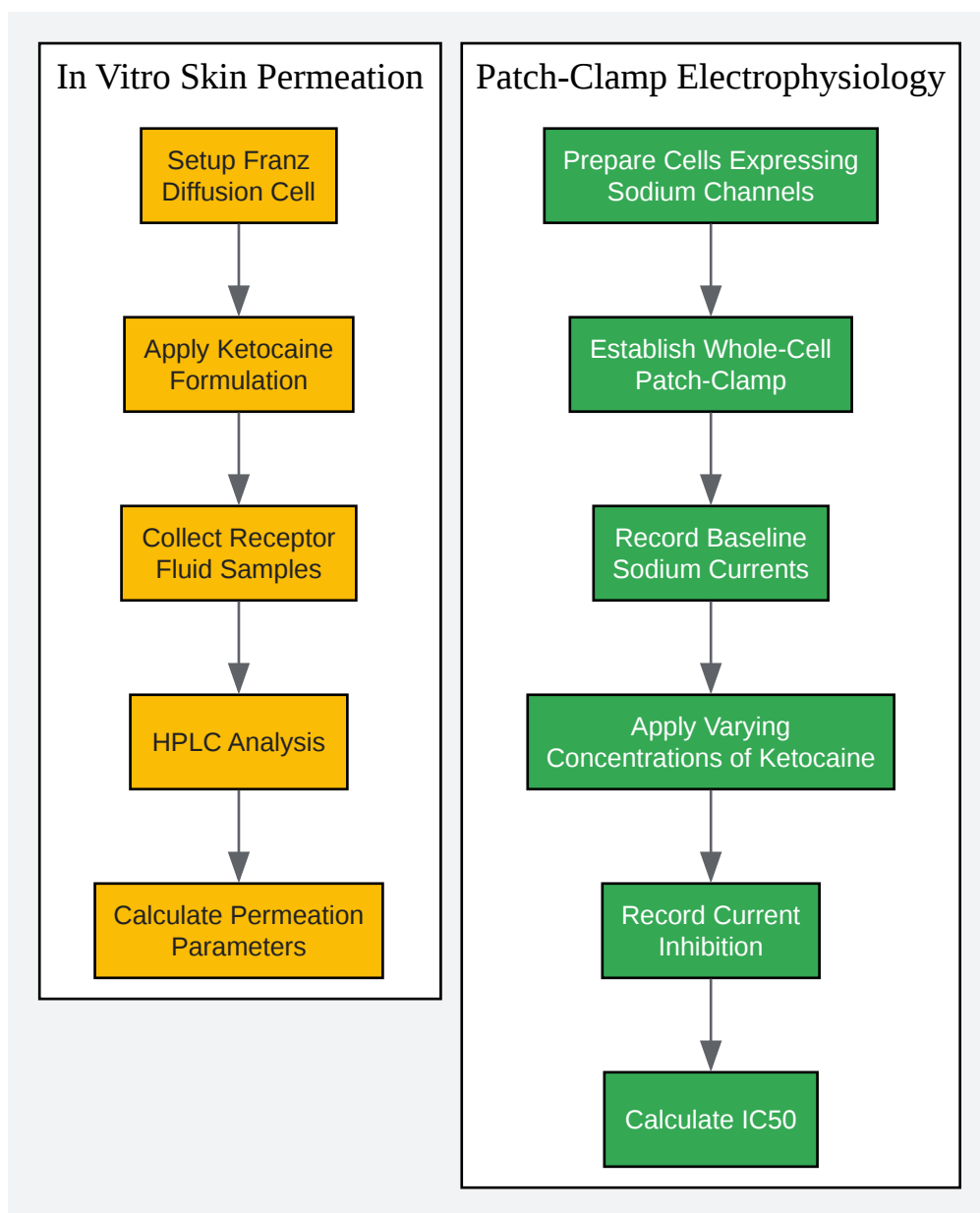
Mechanism of Action

Like other local anesthetics, **Ketocaine** exerts its effects by blocking nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels within the nerve cell membrane. The blockade prevents the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane and the subsequent propagation of an action potential.

Signaling Pathway

The primary signaling pathway affected by **Ketocaine** is the transmission of nociceptive (pain) signals. By blocking voltage-gated sodium channels in sensory neurons, **Ketocaine** prevents the depolarization of these neurons in response to a painful stimulus. This, in turn, inhibits the transmission of the pain signal to the central nervous system. The specific subtypes of voltage-gated sodium channels that **Ketocaine** interacts with have not been documented in the available literature.





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References

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